N-cyclododecylpyridine-4-carboxamide
Description
N-cyclododecylpyridine-4-carboxamide is a pyridine-carboxamide derivative characterized by a cyclododecyl group attached to the amide nitrogen and a pyridine ring substituted at the 4-position.
Properties
IUPAC Name |
N-cyclododecylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c21-18(16-12-14-19-15-13-16)20-17-10-8-6-4-2-1-3-5-7-9-11-17/h12-15,17H,1-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPPLEXWTMEJRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclododecylpyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with cyclododecylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclododecylpyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amide derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-cyclododecylpyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclododecylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Structural Comparison of Pyridine-Carboxamide Derivatives
Pyridine-carboxamides share a common core structure but vary significantly in substituents, leading to divergent properties. Below is a comparative analysis of N-cyclododecylpyridine-4-carboxamide and structurally related compounds from the evidence:
Table 1: Structural and Molecular Comparison
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| N-(4-bromophenyl)-2-chloropyridine-4-carboxamide | 4-Bromophenyl, 2-Chloro | C₁₂H₈BrClN₂O | 311.56 | 1019372-53-2 |
| 4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide | 4-Aminophenoxy, N-Methyl | C₁₃H₁₃N₃O₂ | 243.26 | 284462-37-9 |
| This compound* | Cyclododecyl | C₁₈H₂₈N₂O | ~288.43 (estimated) | Not Available |
Structural Note:
- The aminophenoxy group in 4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents .
- The cyclododecyl group in the target compound is non-aromatic and highly lipophilic, likely increasing logP values compared to halogenated or oxygenated analogs.
Analysis of Physicochemical Properties
Table 2: Key Physicochemical Properties
| Property | N-(4-bromophenyl)-2-chloropyridine-4-carboxamide | 4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide | This compound (Inferred) |
|---|---|---|---|
| Lipophilicity (logP) | High (due to Br/Cl) | Moderate (polar aminophenoxy) | Very High (cyclododecyl) |
| Aqueous Solubility | Low | Moderate to High | Very Low |
| Thermal Stability | Likely stable (aromatic backbone) | Moderate (amine sensitivity) | High (aliphatic chain) |
Key Observations:
- Halogen substituents (Br, Cl) in N-(4-bromophenyl)-2-chloropyridine-4-carboxamide reduce aqueous solubility but enhance stability in organic phases .
- The aminophenoxy group in 4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide improves solubility and bioavailability, making it suitable for pharmaceutical formulations .
- The cyclododecyl group’s lipophilicity may limit the target compound’s solubility in aqueous media but improve permeability across lipid membranes.
Biological Activity
N-cyclododecylpyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview based on existing research.
Chemical Structure and Synthesis
This compound features a pyridine ring substituted with a cyclododecyl group and a carboxamide functional group. The synthesis typically involves the reaction of cyclododecylamine with pyridine-4-carboxylic acid, leading to the formation of the amide bond. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
1. Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity, particularly against HIV. For instance, piperidine-4-carboxamide derivatives have shown promising results as CCR5 inhibitors, with IC₅₀ values comparable to established drugs like maraviroc . This suggests that this compound may also possess similar antiviral properties.
2. Antitumor Activity
Another area of interest is the antitumor potential of carboxamide derivatives. Studies have demonstrated that certain derivatives inhibit the proliferation of leukemia cell lines without exhibiting cytotoxic effects on normal cells . This selective activity is crucial for developing targeted cancer therapies.
Case Study 1: CCR5 Inhibition
A study focused on the design and synthesis of piperidine-4-carboxamide derivatives highlighted their effectiveness as CCR5 inhibitors. Among these, specific compounds demonstrated IC₅₀ values around 25 nM, indicating strong inhibitory activity against HIV . This case underscores the potential relevance of this compound in antiviral drug development.
Case Study 2: Antitumor Activity in Leukemia
In a separate investigation, phenylcyclopropane carboxamide derivatives were evaluated for their antitumor properties against U937 cell lines. The results indicated effective inhibition of cell proliferation while maintaining low toxicity profiles . This finding suggests that this compound could be further explored for similar applications in oncology.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
